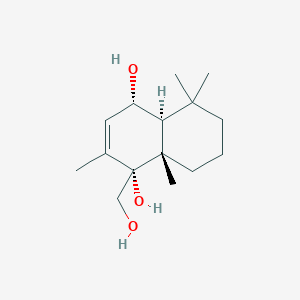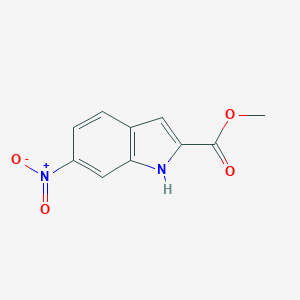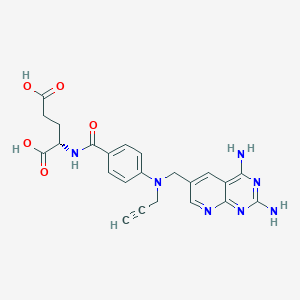
10-Propargyl-5-deazaaminopterin analog of folic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folic acid is an essential vitamin that plays a crucial role in DNA synthesis and cell division. It is also essential for the proper functioning of the nervous system and the production of red blood cells. However, in some cases, the body's ability to absorb folic acid is impaired, leading to a deficiency that can cause a range of health problems. To address this issue, researchers have developed a synthetic analog of folic acid known as 10-propargyl-5-deazaaminopterin (10P-5DAA).
Wirkmechanismus
10-Propargyl-5-deazaaminopterin analog of folic acid exerts its anticancer effects by inhibiting dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides. By blocking this enzyme, the compound disrupts the production of DNA and RNA, leading to the death of cancer cells. Additionally, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to induce apoptosis, a process that triggers the self-destruction of cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anticancer effects, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the production of reactive oxygen species, which can damage cancer cells and promote their death. Additionally, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 10-Propargyl-5-deazaaminopterin analog of folic acid is its potency against a range of cancer cell lines. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development as a cancer treatment. However, 10-Propargyl-5-deazaaminopterin analog of folic acid also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 10-Propargyl-5-deazaaminopterin analog of folic acid. One area of interest is the development of more potent analogs of the compound that can overcome its limitations. Additionally, researchers are exploring the use of 10-Propargyl-5-deazaaminopterin analog of folic acid in combination with other anticancer agents to enhance its efficacy. Finally, there is a need for further studies to investigate the safety and efficacy of 10-Propargyl-5-deazaaminopterin analog of folic acid in preclinical and clinical settings.
Synthesemethoden
10-Propargyl-5-deazaaminopterin analog of folic acid is synthesized by modifying the structure of folic acid using a series of chemical reactions. The process involves the use of various reagents and catalysts to introduce propargyl and deazaaminopterin groups into the folic acid molecule. The resulting compound is a potent inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides.
Wissenschaftliche Forschungsanwendungen
10-Propargyl-5-deazaaminopterin analog of folic acid has been extensively studied for its potential applications in cancer treatment. The compound has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer. Its mechanism of action involves the inhibition of dihydrofolate reductase, which leads to the depletion of intracellular folate levels and the disruption of DNA synthesis.
Eigenschaften
CAS-Nummer |
135423-84-6 |
|---|---|
Produktname |
10-Propargyl-5-deazaaminopterin analog of folic acid |
Molekularformel |
C23H23N7O5 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1 |
InChI-Schlüssel |
IOYMKUPOYSMDNI-KRWDZBQOSA-N |
Isomerische SMILES |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyme |
10-PDAPT 10-propargyl-5-deazaaminopterin analog of folic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



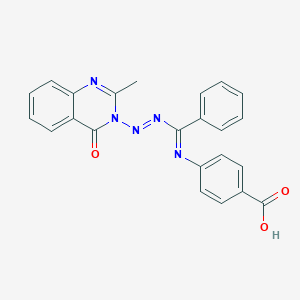
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
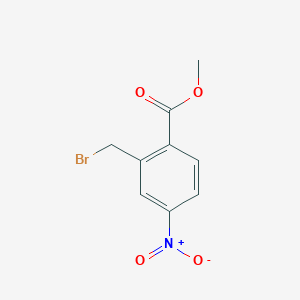
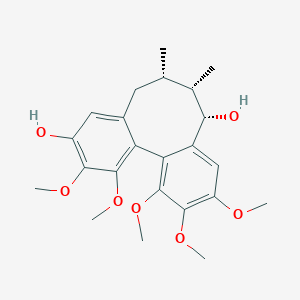
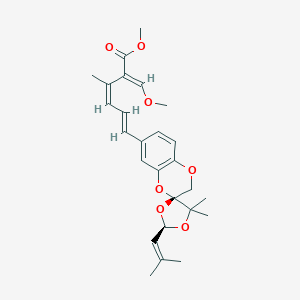
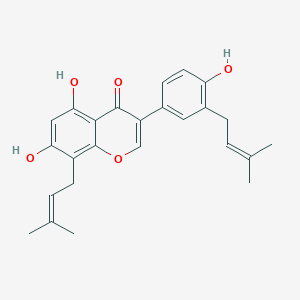
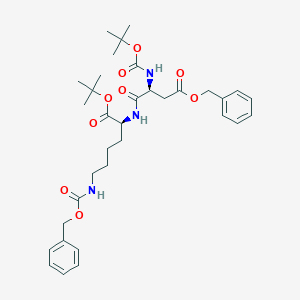
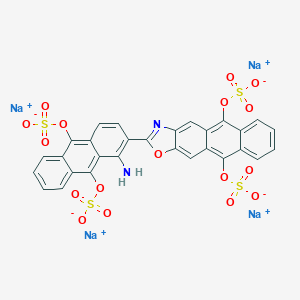
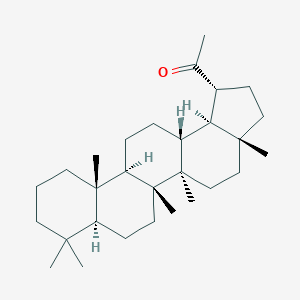
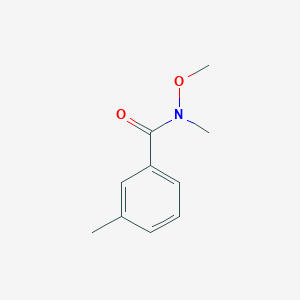
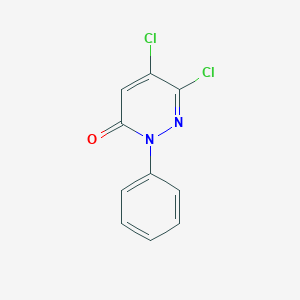
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
